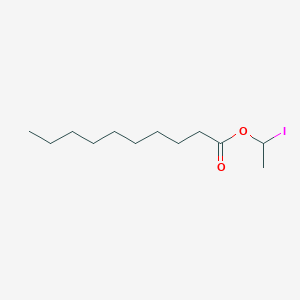
1-Iodoethyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoethyl decanoate is an organic compound with the molecular formula C12H23IO2 It is an ester formed from decanoic acid and 1-iodoethanol
Preparation Methods
1-Iodoethyl decanoate can be synthesized through the esterification of decanoic acid with 1-iodoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
1-Iodoethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
1-Iodoethyl decanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of 1-iodoethyl decanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 1-iodoethanol. The decanoic acid can then participate in metabolic pathways, while 1-iodoethanol can undergo further chemical transformations. The specific molecular targets and pathways involved depend on the context of its use and the biological systems it interacts with .
Comparison with Similar Compounds
1-Iodoethyl decanoate can be compared with other similar compounds, such as:
1-Iododecane: Similar in structure but lacks the ester functional group.
2-Iodoethyl benzene: Contains an aromatic ring, making it more reactive in certain chemical reactions.
Ethyl decanoate: Similar ester structure but without the iodine atom, making it less reactive in substitution reactions .
Properties
CAS No. |
89296-74-2 |
|---|---|
Molecular Formula |
C12H23IO2 |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
1-iodoethyl decanoate |
InChI |
InChI=1S/C12H23IO2/c1-3-4-5-6-7-8-9-10-12(14)15-11(2)13/h11H,3-10H2,1-2H3 |
InChI Key |
XFCNSJTXFPDDNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




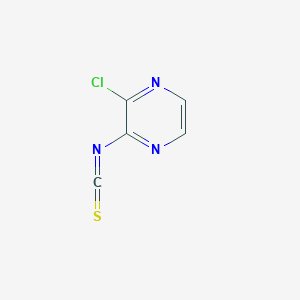



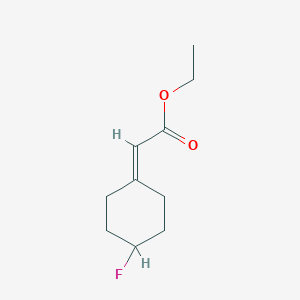
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
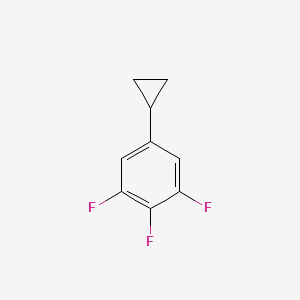
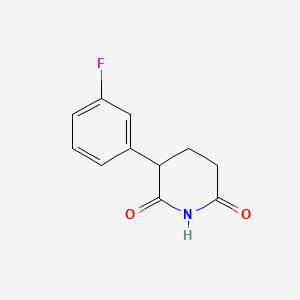
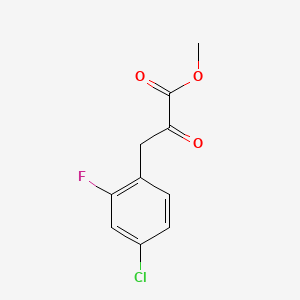
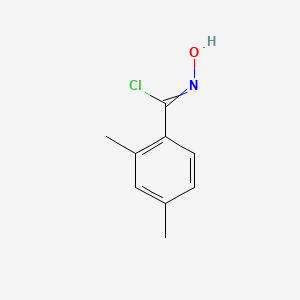
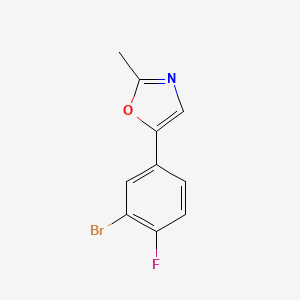
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
